Glu-Pro

Overview

Description

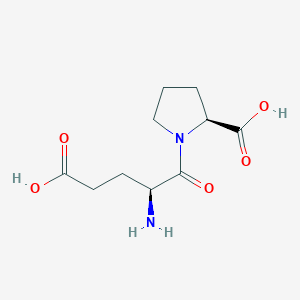

“Glu-Pro” is a dipeptide composed of two amino acids, glutamic acid (Glu) and proline (Pro). It’s involved in various biological processes .

Molecular Structure Analysis

The molecular formula of this compound is C10H16N2O5. It has an average mass of 244.244 Da and a mono-isotopic mass of 244.105927 Da .Chemical Reactions Analysis

The catabolism of glutamate is independent of proline biosynthesis. Glutamate is most likely directly imported into the mitochondrion and catabolised to recover the cellular redox metabolism and increase mitochondrial membrane potential .Physical and Chemical Properties Analysis

Amino acids like Glu and Pro determine many important properties of peptides and proteins. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures. They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Scientific Research Applications

Insulin and Wnt Signaling Pathways in Intestinal Endocrine L Cells

Research has shown that the proglucagon gene (Glu) encodes the incretin hormone glucagon-like peptide-1 (GLP-1), produced in intestinal endocrine L cells. The study highlights that insulin stimulates Glu expression and enhances GLP-1 content, with implications for understanding the cross-talk between insulin and Wnt signaling pathways in these cells (Yi et al., 2008).

Glucagon-like Peptides Discovery and Clinical Development

The discovery and clinical development of GLP-1 have been significant, contributing to our understanding of its role as an insulin-stimulating glucoregulatory hormone. This research reviews the history of GLP-1, emphasizing its mechanistic advances and clinical proof-of-concept studies (Drucker, Habener, & Holst, 2017).

Cell Type-specific Regulation of Proglucagon Gene Expression

This study explores how Glu gene expression is regulated in a cell type-specific manner, focusing on the role of beta-catenin and glycogen synthase kinase-3beta in this process. The findings contribute to our understanding of how Glu expression is regulated differently in gut endocrine cells compared to pancreatic cells (Yi, Brubaker, & Jin, 2005).

Physiology of Glucagon-like Peptide 1

This research provides a comprehensive review of the physiology of GLP-1, discussing its role in regulating proglucagon gene expression, its release in response to meals, and its rapid metabolism and inactivation. The study highlights GLP-1's significant impact on insulin secretion, gastrointestinal motility, and appetite regulation (Holst, 2007).

Near-Infrared Fluorescent Probe for β-Glucuronidase Detection

A study developed a near-infrared fluorescent probe, HC-glu, for the detection and imaging of β-glucuronidase (GLU), a key biomarker for primary cancers and intestinal metabolism. This innovative approach enables real-time monitoring of GLU in living cells and animal models, enhancing our understanding of GLU's biological function (Jin et al., 2018).

Gold Nanoparticle Sensitization in Radiotherapy

Glucose-capped gold nanoparticles (Glu-GNPs) have been used to enhance radiation sensitivity in prostate cancer cells. The study investigates the mechanisms behind Glu-GNP's effect on cell survival, proliferation, and cell cycle regulation, offering potential clinical implications in cancer treatment (Roa et al., 2009).

Glutamate's Signaling Role in Plants

Glutamate (Glu) has been identified as having a signaling role in plant growth and development. This review discusses Glu's metabolism, its role in plant growth, development, and response to environmental stress, opening new research directions in plant biology, particularly in stress biology (Qiu et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTCBQBIJKGSJP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314489 | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41745-47-5 | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41745-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

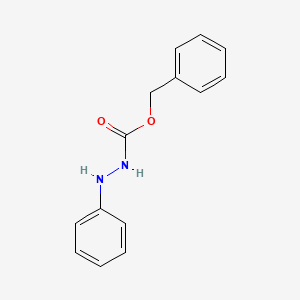

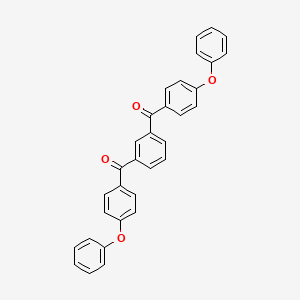

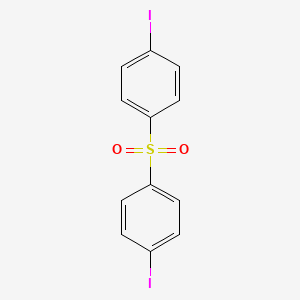

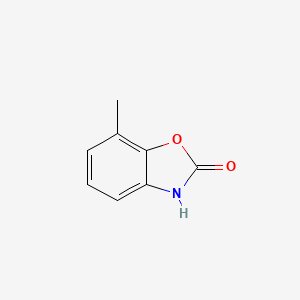

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)